6-({2-[2-(2,5-Dichlorophenoxy)butanoyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
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Overview
Description
6-({2-[2-(2,5-Dichlorophenoxy)butanoyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields This compound features a cyclohexene ring substituted with a carboxylic acid group, a dichlorophenoxy group, and a butanoyl hydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({2-[2-(2,5-Dichlorophenoxy)butanoyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves multiple steps, including the formation of intermediate compounds. The general synthetic route can be summarized as follows:
Formation of the dichlorophenoxybutanoyl intermediate: This step involves the reaction of 2,5-dichlorophenol with butanoyl chloride under basic conditions to form 2-(2,5-dichlorophenoxy)butanoyl chloride.
Hydrazinylation: The intermediate is then reacted with hydrazine hydrate to form the hydrazinyl derivative.
Cyclohexene carboxylation: The final step involves the reaction of the hydrazinyl derivative with 3,4-dimethylcyclohex-3-ene-1-carboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-({2-[2-(2,5-Dichlorophenoxy)butanoyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 6-({2-[2-(2,5-Dichlorophenoxy)butanoyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorophenoxyacetic acid: A structurally related compound used as a herbicide.
3,4-Dimethylcyclohex-3-ene-1-carboxylic acid: A simpler analog used in organic synthesis.
Uniqueness
6-({2-[2-(2,5-Dichlorophenoxy)butanoyl]hydrazinyl}carbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-[[2-(2,5-dichlorophenoxy)butanoylamino]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O5/c1-4-16(29-17-9-12(21)5-6-15(17)22)19(26)24-23-18(25)13-7-10(2)11(3)8-14(13)20(27)28/h5-6,9,13-14,16H,4,7-8H2,1-3H3,(H,23,25)(H,24,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTSZSWJVJTHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NNC(=O)C1CC(=C(CC1C(=O)O)C)C)OC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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